Chiroptical Identity: Specific Rotation Discriminates D-Homoleucine from L-Homoleucine and D-Leucine
The specific rotation [α]D of Fmoc-D-homoleucine is +17.4° (c = 1, DMF), which is opposite in sign and distinct in magnitude from Fmoc-L-homoleucine (approximately −15° to −18° under comparable conditions) . It also differs from Fmoc-D-leucine, which exhibits a higher positive rotation of approximately +25° (c = 1, DMF), reflecting the shorter side chain . This parameter serves as a primary identity and stereochemical integrity check prior to SPPS coupling, enabling immediate detection of enantiomeric mis-assignment.
| Evidence Dimension | Specific optical rotation [α]D (chiroptical identity) |
|---|---|
| Target Compound Data | +17.4° (α25/D, c = 1 in DMF) |
| Comparator Or Baseline | Fmoc-L-homoleucine: −15 ± 3° (c = 1 in DMF); Fmoc-D-leucine: +25 ± 2° (c = 1 in DMF) |
| Quantified Difference | Δ ≈ 32–35° in sign and magnitude vs. L-enantiomer; Δ ≈ −8° vs. Fmoc-D-leucine |
| Conditions | Polarimetry; c = 1 in DMF at indicated temperature |
Why This Matters
Specific rotation provides a fast, non-destructive QC gate to verify the correct enantiomer was received, preventing costly downstream synthesis errors.
